molecular formula C13H12FN3O4 B11494177 2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B11494177
M. Wt: 293.25 g/mol
InChI Key: AILIQKQFXWIMJG-UHFFFAOYSA-N
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Description

2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of N-heterocyclic carbenes as both ligands and organocatalysts has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Lacks the fluorobenzyl group, resulting in different chemical properties.

    2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness

2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the presence of the fluorobenzyl group, which enhances its chemical stability and biological activity compared to its analogs .

Properties

Molecular Formula

C13H12FN3O4

Molecular Weight

293.25 g/mol

IUPAC Name

(2-fluorophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate

InChI

InChI=1S/C13H12FN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3

InChI Key

AILIQKQFXWIMJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2F)[N+](=O)[O-]

solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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